4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a trifluoromethyl pyridine moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.
Synthesis of the Piperazine Ring: The piperazine ring is formed through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Moiety: The trifluoromethyl pyridine group is introduced using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Cross-Coupling: Reactions such as Suzuki-Miyaura coupling are used to attach the trifluoromethyl pyridine moiety.
Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine include:
4-Chloro-6-Cyclopropylaminopyrimidine: Shares the cyclopropyl and pyrimidine components but lacks the piperazine and trifluoromethyl pyridine groups.
tert-Butyl carbamate: Although structurally different, it is used in similar synthetic applications involving nucleophilic substitution and cross-coupling reactions.
4,4’-Dichlorobenzophenone: Another compound used in organic synthesis, featuring different functional groups but similar reactivity in certain reactions.
Properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)13-3-4-16(22-10-13)25-5-7-26(8-6-25)17(27)15-9-14(12-1-2-12)23-11-24-15/h3-4,9-12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYOIFZDHSRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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